molecular formula C21H32N2O4S3 B7432231 N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

Cat. No. B7432231
M. Wt: 472.7 g/mol
InChI Key: XHXXFBKNDXOCHB-UHFFFAOYSA-N
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Description

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

The mechanism of action of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. When BTK is inhibited, the downstream signaling cascade is also suppressed, leading to the inhibition of B-cell activation and proliferation. This can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of BTK, with an IC50 value of 0.85 nM. In vivo studies have also shown that this compound can effectively inhibit BTK activity in animal models. Additionally, this compound has shown good selectivity towards BTK, with minimal off-target effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide in lab experiments include its high potency and selectivity towards BTK. This compound can be used to study the role of BTK in various diseases, and its inhibition can lead to the development of new therapeutic strategies. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the study of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide. One potential direction is the development of new therapeutic strategies for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to understand the long-term effects of BTK inhibition and the potential side effects of using this compound in humans. Furthermore, the development of new BTK inhibitors with improved potency and selectivity can lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide involves a multi-step process. The starting material for the synthesis is 2-bromo-4,6-diisopropylphenol, which is reacted with thiophene-2-sulfonyl chloride to form 2-(thiophene-2-sulfonyl)-4,6-diisopropylphenol. This intermediate is then reacted with 1,2-diaminoethane to form N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results as a BTK inhibitor, which makes it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

properties

IUPAC Name

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S3/c1-14(2)17-12-18(15(3)4)21(19(13-17)16(5)6)30(26,27)23-10-9-22-29(24,25)20-8-7-11-28-20/h7-8,11-16,22-23H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXXFBKNDXOCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

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